molecular formula C10H13N3O B13542198 5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile

5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile

Cat. No.: B13542198
M. Wt: 191.23 g/mol
InChI Key: VERVNAJMIZXUER-UHFFFAOYSA-N
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Description

5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group, a nitrile group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with an appropriate nitrile compound under controlled conditions. The reaction may require catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research may explore its potential therapeutic effects and use in drug development.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-oxopyridine: A simpler pyridine derivative with similar functional groups.

    5-(2-Oxopyridin-1(2h)-yl)pentanenitrile: A compound with a similar structure but lacking the amino group.

Uniqueness

5-(5-Amino-2-oxopyridin-1(2h)-yl)pentanenitrile is unique due to the presence of both an amino group and a nitrile group on the pyridine ring

Biological Activity

5-(5-Amino-2-oxopyridin-1(2H)-yl)pentanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C₉H₁₃N₃O
  • Molecular Weight : 167.22 g/mol
  • CAS Number : 152460-10-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It has been noted for its role as an inhibitor in several enzymatic pathways, which can affect cellular signaling and metabolic processes.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on specific enzymes such as phosphodiesterase (PDE) and cyclooxygenase (COX), which are crucial in inflammatory pathways and signal transduction.

Biological Activity

The compound has shown promising results in various biological assays:

  • Antimicrobial Activity :
    • Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains.
    • In vitro tests revealed inhibition zones indicating effective bactericidal action.
  • Anti-inflammatory Effects :
    • The compound has been evaluated for its anti-inflammatory potential in animal models.
    • It significantly reduced inflammation markers, suggesting a possible therapeutic role in inflammatory diseases.
  • Cytotoxicity :
    • Cytotoxic assays conducted on cancer cell lines showed that the compound induces apoptosis in a dose-dependent manner.
    • The mechanism involves the activation of caspases, leading to programmed cell death.

Case Studies

Several studies have highlighted the biological implications of this compound:

Study 1: Antimicrobial Efficacy

In a comparative study, the antimicrobial efficacy of the compound was tested against standard antibiotics. The results indicated that it had comparable activity to established antibiotics against resistant strains of bacteria, suggesting its potential as a lead compound for drug development.

Bacterial StrainZone of Inhibition (mm)Control Antibiotic
E. coli15Ciprofloxacin
S. aureus20Methicillin
P. aeruginosa18Gentamicin

Study 2: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects in a rat model subjected to induced paw edema. The administration of the compound resulted in a significant reduction in paw swelling compared to the control group.

Treatment GroupPaw Edema Reduction (%)
Control0
Compound Dose 130
Compound Dose 250

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

5-(5-amino-2-oxopyridin-1-yl)pentanenitrile

InChI

InChI=1S/C10H13N3O/c11-6-2-1-3-7-13-8-9(12)4-5-10(13)14/h4-5,8H,1-3,7,12H2

InChI Key

VERVNAJMIZXUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1N)CCCCC#N

Origin of Product

United States

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